4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide
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Overview
Description
4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide is a synthetic compound known for its selective antagonistic properties towards estrogen receptor β (ERβ). This compound is often used in scientific research to study the function of estrogen receptors, particularly in distinguishing the activities of ERβ from ERα .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been identified as having significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties , suggesting they may interact with their targets through light-induced processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with a range of biological interactions , indicating they may influence multiple biochemical pathways.
Preparation Methods
The synthesis of 4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide typically involves chemical synthesis methods. One common approach is the reaction of 4-carboxyphenylboronic acid with a porphyrin precursor under suitable conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide has several scientific research applications:
Comparison with Similar Compounds
4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide is unique due to its high selectivity for ERβ over ERα. Similar compounds include:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine: Another selective ERβ antagonist with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its role in cancer treatment through CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also used in cancer research for its selective targeting of tumor cells.
These compounds share structural similarities but differ in their specific applications and selectivity profiles, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(8-4-7-13-5-2-1-3-6-13)19-14-11-17-15-9-10-18-20(15)12-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRSFFAVBPMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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